Demethylmurrayanine

Descripción general

Descripción

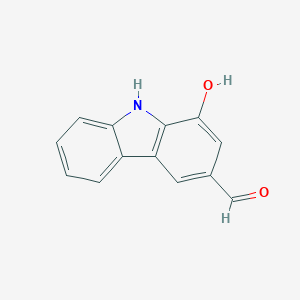

Demethylmurrayanine, also known as 1-hydroxy-9H-carbazole-3-carboxaldehyde, is an organic compound with the chemical formula C13H9NO2 and a molar mass of 211.22 g/mol . It is a yellow powder that is stable at room temperature and soluble in water and organic solvents such as methanol and ethanol . This compound is often used as a pharmaceutical synthetic intermediate for biologically active molecules .

Mecanismo De Acción

Target of Action

Demethylmurrayanine, also known as O-demethylmurrayanine, is a natural phenol It has been reported to exhibit strong cytotoxicity against mcf-7 and smmc-7721 , suggesting that it may target certain cellular components or pathways involved in cell survival and proliferation.

Mode of Action

It is known to exhibit strong cytotoxicity against certain cell lines , indicating that it may interact with its targets to induce cell death or inhibit cell proliferation

Result of Action

This compound has been reported to exhibit strong cytotoxicity against certain cell lines This suggests that the molecular and cellular effects of the compound’s action may include induction of cell death and inhibition of cell proliferation

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound

Análisis Bioquímico

Biochemical Properties

It is known that Demethylmurrayanine interacts with various biomolecules in the cell, contributing to its observed cytotoxic effects . The exact nature of these interactions and the specific enzymes, proteins, and other biomolecules involved remain areas of active research.

Cellular Effects

This compound has been found to exhibit strong cytotoxicity against MCF-7 and SMMC-7721 cancer cell lines This suggests that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Métodos De Preparación

Synthetic Routes and Reaction Conditions: A common method for preparing demethylmurrayanine involves the reaction of 2,5-dimethylpyrrolidone with aminoethanol . The reaction conditions typically include a controlled temperature and the use of appropriate solvents to facilitate the reaction.

Industrial Production Methods: In industrial settings, this compound can be produced using large-scale chemical reactors that ensure precise control over reaction conditions. The process involves the same basic reaction but is scaled up to produce larger quantities of the compound. Safety measures are implemented to handle the compound safely, given its potential irritant properties .

Análisis De Reacciones Químicas

Types of Reactions: Demethylmurrayanine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Aplicaciones Científicas De Investigación

Demethylmurrayanine has a wide range of applications in scientific research:

Comparación Con Compuestos Similares

Demethylmurrayanine is part of a group of compounds known as carbazole alkaloids. Similar compounds include:

O-Demethylmurrayanine: Exhibits strong cytotoxicity against cancer cell lines.

Clausine D: Known for its cytotoxic properties and structural similarity.

Murrayanine: Another carbazole alkaloid with similar biological activities.

Uniqueness: What sets this compound apart is its specific chemical structure, which allows it to participate in a variety of chemical reactions and exhibit a range of biological activities. Its stability and solubility also make it a versatile compound for various applications .

Actividad Biológica

Demethylmurrayanine, a compound derived from the Murraya species, particularly Murraya koenigii, is gaining attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by recent research findings, case studies, and data tables.

Phytochemistry of this compound

This compound is classified as a carbazole alkaloid, a type of compound known for various bioactive properties. It has been identified in several studies as possessing significant anti-inflammatory, antimicrobial, and antioxidant activities. The structural characteristics of this compound contribute to its pharmacological potential.

Table 1: Chemical Structure of this compound

| Property | Description |

|---|---|

| Chemical Formula | C₁₄H₁₃N₃O₂ |

| Molecular Weight | 241.27 g/mol |

| Classification | Carbazole Alkaloid |

Anti-inflammatory Activity

Research has demonstrated that this compound exhibits notable anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-activated human peripheral blood mononuclear cells (PBMCs) . Additionally, it has been reported to suppress the phosphorylation of I-κB and NF-κB activity in LPS-stimulated RAW 264.7 macrophages, which are crucial pathways involved in inflammation .

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various pathogens. A study indicated that it effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported at 6.72 mg/mL and 6.63 mg/mL, respectively . This suggests its potential as a lead compound for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays. It exhibited strong scavenging activity against free radicals, with an effective concentration (EC50) of 45.24 µM in DPPH radical scavenging assays . This property is essential for protecting cells from oxidative stress-related damage.

Neuroprotective Effects

Emerging evidence suggests that this compound may also possess neuroprotective properties. It has been shown to enhance neurite outgrowth in neuronal cells and improve memory in animal models . These findings indicate its potential application in treating neurodegenerative diseases.

Case Study 1: Anti-inflammatory Effects in Animal Models

In a controlled study involving carrageenan-induced paw edema in rats, this compound significantly reduced inflammation by 94.69% after administration . This highlights its efficacy as an anti-inflammatory agent in vivo.

Case Study 2: Antimicrobial Efficacy Against Clinical Strains

A clinical evaluation demonstrated that this compound effectively inhibited multidrug-resistant strains of bacteria, suggesting its potential role as an adjuvant therapy in antibiotic treatments .

Propiedades

IUPAC Name |

1-hydroxy-9H-carbazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO2/c15-7-8-5-10-9-3-1-2-4-11(9)14-13(10)12(16)6-8/h1-7,14,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYSFFQUIYNEZKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C(=CC(=C3)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is O-Demethylmurrayanine synthesized in the laboratory?

A2: A successful synthetic route for O-Demethylmurrayanine starts with N-Phenyl-4,5-dimethylene-1,3-oxazolidin-2-one . This process involves the creation of a crucial diarylamine intermediate. The final step involves a palladium-catalyzed cyclization of a silylated derivative of this diarylamine to form the O-Demethylmurrayanine structure . This synthetic approach provides a reliable method for obtaining O-Demethylmurrayanine for research and potential applications.

Q2: What is the structural difference between O-Demethylmurrayanine and Murrayanine?

A3: O-Demethylmurrayanine is structurally very similar to Murrayanine. The key difference lies in the presence of a methoxy group (-OCH3) at the 1-position of the carbazole ring in Murrayanine. O-Demethylmurrayanine, as the name suggests, lacks this methoxy group, having a hydroxyl group (-OH) at the same position . This subtle structural variation can potentially lead to differences in their biological activities and pharmacological properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.